Inositol 1,3-bisphosphate
Overview
Description
Inositol 1,3-Bisphosphate is a small molecule that belongs to the class of organic compounds known as inositol phosphates . These are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety . It is an intermediate in the inositol phosphate pathway, being produced by dephosphorylation of Ins (1,3,4)P3 by type II inositol 1,3,4 trisphosphate 4-phosphatase .
Molecular Structure Analysis
The molecular structure of Inositol 1,3-Bisphosphate consists of a cyclohexanehexol moiety with phosphate groups attached to the 1 and 3 positions . The average molecular weight is 340.1157 and the monoisotopic weight is 339.996048936 .
Chemical Reactions Analysis
Inositol 1,3-Bisphosphate is an intermediate in the inositol phosphate pathway . It is produced by dephosphorylation of Ins (1,3,4)P3 by type II inositol 1,3,4 trisphosphate 4-phosphatase .
Physical And Chemical Properties Analysis
Inositol 1,3-Bisphosphate has a chemical formula of C6H14O12P2 . The physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results.
Scientific Research Applications
Cell Signaling and Calcium Regulation
Inositol 1,4,5-trisphosphate is known to regulate intracellular calcium levels by mobilizing calcium from internal stores and stimulating calcium entry. This process plays a critical role in cell signaling (Berridge & Irvine, 1989).
Diverse Cellular Processes
It is involved in controlling various cell processes, including fertilization, proliferation, contraction, metabolism, and information processing in neurons (Berridge, 1995).
Biochemical Pathways
Studies on inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism in the brain have revealed new pathways that degrade them to inositol 4-phosphate, highlighting complex biochemical interactions (Inhorn, Bansal & Majerus, 1987).
Ion Channel Regulation
Phosphatidylinositol 4,5-bisphosphate, a related compound, has been shown to influence ion channel activity in cells, impacting neurobiology and cellular signaling (Suh & Hille, 2005).
Cardiac Functions
Inositol 1,4,5-trisphosphate signaling plays essential roles in regulating cardiac functions, including pacemaking and excitation-contraction coupling (Kockskämper et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHMWJJTITUGO-WJPCITMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869397 | |
Record name | Inositol 1,3-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inositol 1,3-bisphosphate | |
CAS RN |
103597-56-4 | |
Record name | Inositol 1,3-bisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1,3-bisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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